Dimethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylaminocarboxymethyl POC Tenofovir is a complex organic compound with the molecular formula C18H29N6O9P and a molecular weight of 504.431. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting with the base molecule of tenofovir. The process typically includes the introduction of a dimethylaminocarboxymethyl group to the tenofovir structure. This can be achieved through various organic synthesis techniques, such as nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. The synthesis would likely be carried out in specialized chemical reactors under controlled conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethylaminocarboxymethyl POC Tenofovir can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids, while reduction reactions could yield alcohols.
Scientific Research Applications
Dimethylaminocarboxymethyl POC Tenofovir has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies related to viral infections, particularly those involving retroviruses.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Dimethylaminocarboxymethyl POC Tenofovir exerts its effects involves its interaction with viral enzymes. The compound inhibits the activity of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. By binding to the active site of the enzyme, it prevents the virus from replicating its genetic material, thereby inhibiting its spread.
Molecular Targets and Pathways:
Molecular Targets: Reverse transcriptase enzyme in retroviruses.
Pathways: Inhibition of viral replication pathways.
Comparison with Similar Compounds
Tenofovir Disoproxil
Tenofovir Alafenamide
Tenofovir
Properties
Molecular Formula |
C18H29N6O9P |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(dimethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C18H29N6O9P/c1-12(2)33-18(26)29-10-32-34(27,31-9-28-17(25)23(4)5)11-30-13(3)6-24-8-22-14-15(19)20-7-21-16(14)24/h7-8,12-13H,6,9-11H2,1-5H3,(H2,19,20,21)/t13-,34?/m1/s1 |
InChI Key |
JRHZRYZACVNIRJ-BCTWOLBCSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)N(C)C)OCOC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.